

Synthesis Pathway of 2-Methyl-5-nitro-2H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-5-nitro-2H-indazole

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This in-depth technical guide details the synthetic pathway for **2-Methyl-5-nitro-2H-indazole**, a heterocyclic organic compound with potential applications in medicinal chemistry and pharmacology. The synthesis is a two-step process commencing with the preparation of the precursor, 5-nitroindazole, followed by a regioselective N-methylation to yield the desired N-2 isomer. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

I. Overview of the Synthetic Pathway

The synthesis of **2-Methyl-5-nitro-2H-indazole** is primarily achieved through a two-step reaction sequence. The first step involves the diazotization of 2-amino-5-nitrotoluene to form the indazole ring structure of 5-nitroindazole. The subsequent and critical step is the regioselective methylation of 5-nitroindazole at the N-2 position. The choice of reaction conditions, particularly the use of an acidic medium, is crucial for favoring the formation of the desired 2H-indazole isomer over the 1H-indazole isomer.



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Caption: Overall synthesis pathway of **2-Methyl-5-nitro-2H-indazole**.

II. Experimental Protocols

Step 1: Synthesis of 5-Nitroindazole

This procedure is adapted from a well-established method for the synthesis of 5-nitroindazole.

Materials:

- 2-Amino-5-nitrotoluene
- Glacial Acetic Acid
- Sodium Nitrite (NaNO_2)
- Water (H_2O)
- Methanol
- Decolorizing Charcoal

Procedure:

- In a suitable reaction vessel equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 moles) in 2.5 L of glacial acetic acid.
- Prepare a solution of sodium nitrite (0.36 moles) in 60 mL of water.
- While maintaining the temperature of the 2-amino-5-nitrotoluene solution below 25°C , add the sodium nitrite solution all at once.
- Continue stirring for 15 minutes to complete the diazotization.
- Allow the reaction mixture to stand at room temperature for 3 days.
- Concentrate the solution under reduced pressure on a steam bath.
- Add 200 mL of water to the residue and transfer the slurry to a beaker.

- Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C.
- Recrystallize the crude product from boiling methanol with decolorizing charcoal to obtain pure, pale yellow needles of 5-nitroindazole.

Step 2: Synthesis of 2-Methyl-5-nitro-2H-indazole

This protocol is based on the regioselective N-methylation of a similar nitroindazole derivative and is adapted for 5-nitroindazole.

Materials:

- 5-Nitroindazole
- Dichloromethane (DCM)
- Dimethyl Sulfoxide (DMSO)
- Dimethyl Sulfate ((CH₃)₂SO₄)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Sodium Sulfate (Na₂SO₄)

Procedure:

- Dissolve 5-nitroindazole (1 equivalent) in dichloromethane.
- Add dimethyl sulfoxide to the solution.
- To this mixture, add dimethyl sulfate (approximately 1.1 equivalents).
- Heat the reaction mixture to reflux and maintain for 12 hours.
- After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.

- Dry the combined organic layers over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield the crude **2-methyl-5-nitro-2H-indazole** as a yellow to orange solid.
- Further purification can be achieved by column chromatography or recrystallization if necessary.

III. Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)	CAS Number
2-Amino-5-nitrotoluene	C ₇ H ₈ N ₂ O ₂	152.15	Yellow solid	131-134	99-52-5
5-Nitroindazole	C ₇ H ₅ N ₃ O ₂	163.13	Pale yellow needles	208-209	5401-94-5
2-Methyl-5-nitro-2H-indazole	C ₈ H ₇ N ₃ O ₂	177.16	Yellow to orange crystalline solid[1]	Not explicitly found	5228-48-8[2]

Reaction Step	Starting Material	Product	Typical Yield (%)
1	2-Amino-5-nitrotoluene	5-Nitroindazole	72-80%
2	5-Nitroindazole	2-Methyl-5-nitro-2H-indazole	~78% (expected, based on a similar reaction[3])

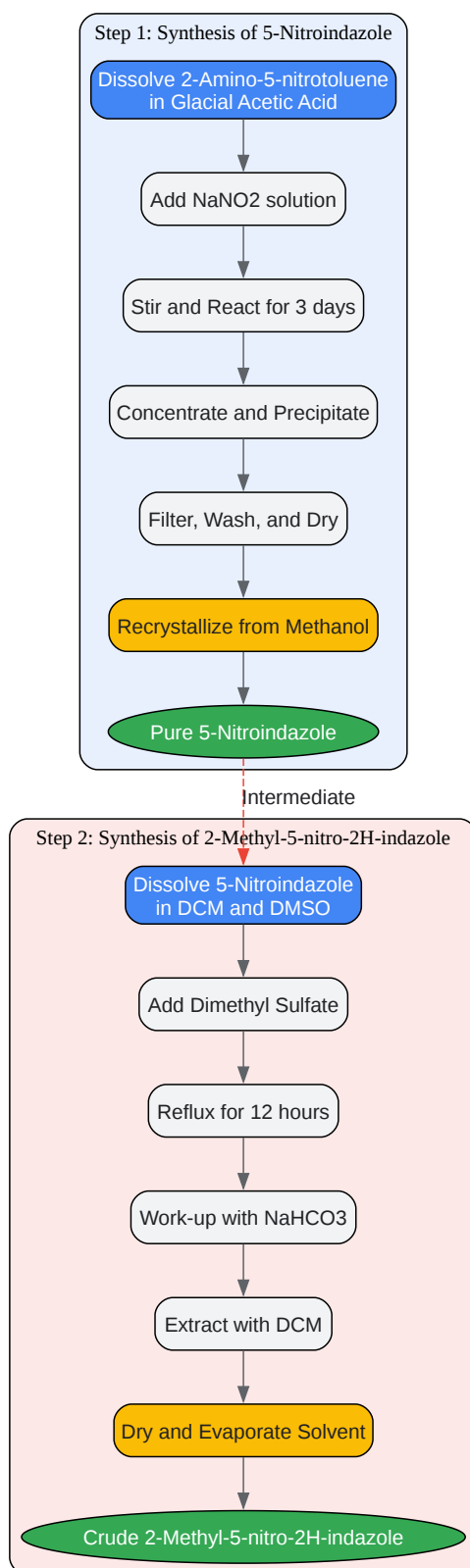
IV. Spectroscopic Data for 2-Methyl-5-nitro-2H-indazole

The structural confirmation of the final product is typically achieved through various spectroscopic methods.

Spectroscopic Technique	Data
¹ H NMR	The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift compared to the 1H-isomer. Aromatic protons in the 2H-isomer can also show slight variations in their chemical shifts.
¹³ C NMR	The chemical shifts of the carbon atoms in the indazole ring system will be consistent with the 2-methyl-5-nitro substitution pattern.
Infrared (IR) Spectroscopy	The IR spectrum for 2-Methyl-5-nitro-2H-indazole is available in the NIST/EPA Gas-Phase Infrared Database[2].
Mass Spectrometry (MS)	The mass spectrum (electron ionization) is also available, which would show the molecular ion peak corresponding to its molecular weight (177.16 g/mol) [2].

V. Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.



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Caption: Experimental workflow for the synthesis of **2-Methyl-5-nitro-2H-indazole**.

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